3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate
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Overview
Description
3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while oxidation can produce various oxides.
Scientific Research Applications
3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Piperidine Derivatives: Compounds with a piperidine ring, widely used in pharmaceuticals.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness
3-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H12ClN3O6 |
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Molecular Weight |
425.8 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H12ClN3O6/c21-15-4-6-16(7-5-15)22-12-13-2-1-3-19(8-13)30-20(25)14-9-17(23(26)27)11-18(10-14)24(28)29/h1-12H |
InChI Key |
UHOGWYKLSXUNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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